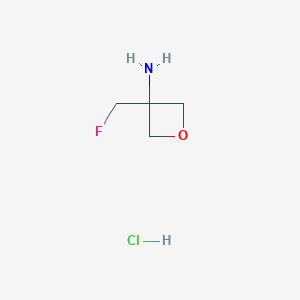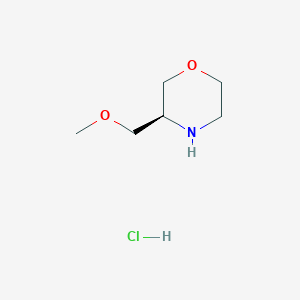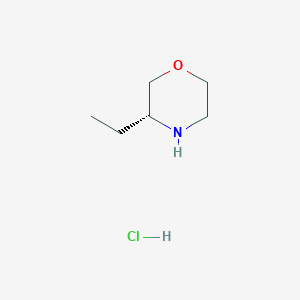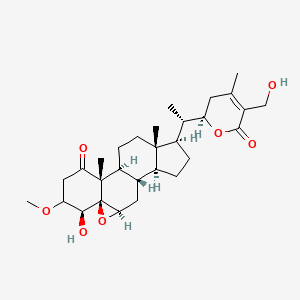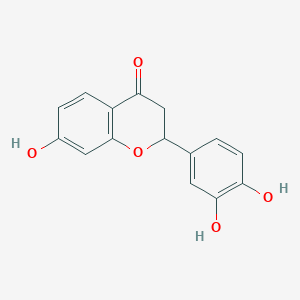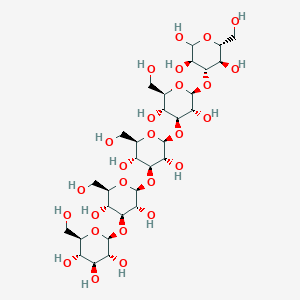
Laminaripentaose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Laminaripentaose is a pentasaccharide composed of five glucose units linked by β-1,3-glycosidic bonds It is a type of oligosaccharide derived from the hydrolysis of β-1,3-glucans, which are polysaccharides found in the cell walls of fungi, algae, and plants
作用機序
Target of Action
Laminaripentaose primarily targets the enzyme This compound-producing β-1,3-glucanase (LPHase) . This enzyme is a member of the glycoside hydrolase family 64 (GH-64) and plays a crucial role in biomass degradation . The active site residues of LPHase are reported to be Glu154 and Asp170 .
Mode of Action
This compound interacts with its target, LPHase, by docking to the active site of the enzyme . The interaction involves a proton transfer from the catalytic general acid to the glycosidic oxygen, which is concerted with the nucleophilic attack at the anomeric carbon . This interaction leads to the hydrolysis of the glycosidic bond .
Biochemical Pathways
This compound, through its action on LPHase, affects the degradation of β-1,3-glucan, a long-chain polysaccharide . The enzyme catalyzes the hydrolysis of β-1,3-glucan into specific pentasaccharide β oligomers . This process plays a significant role in biomass degradation, a crucial biochemical pathway .
Result of Action
The primary molecular effect of this compound’s action is the production of specific pentasaccharide β oligomers through the hydrolysis of β-1,3-glucan . This process is catalyzed by LPHase, an enzyme that plays a significant role in biomass degradation .
生化学分析
Biochemical Properties
LPHase, which interacts with Laminaripentaose, belongs to the glycoside hydrolase family 64 (GH-64) and plays important roles during biomass degradation . The enzymatic mechanism of LPHase remains to be determined, although it has been reported that Glu154 and Asp170 may serve as the active site residues of LPHase .
Molecular Mechanism
The molecular mechanism of this compound involves the hydrolysis of the glycosidic bond catalyzed by LPHase . The proton transfer from the catalytic general acid to the glycosidic oxygen is concerted with the nucleophilic attack at the anomeric carbon .
Metabolic Pathways
This compound is involved in the metabolic pathway of β-1,3-glucan degradation . It interacts with the enzyme LPHase, which catalyzes the hydrolysis of β-1,3-glucan into specific pentasaccharide oligomers .
準備方法
Synthetic Routes and Reaction Conditions: Laminaripentaose can be synthesized through the enzymatic hydrolysis of β-1,3-glucans using specific glycoside hydrolases. One such enzyme is the this compound-producing β-1,3-glucanase, which catalyzes the hydrolysis of long-chain β-1,3-glucans into this compound. The reaction typically occurs under mild conditions, such as a pH of 4.5 to 5.5 and a temperature range of 40 to 45°C .
Industrial Production Methods: Industrial production of this compound involves the use of recombinant enzymes expressed in microbial hosts like Escherichia coli. The recombinant enzymes are purified and used to hydrolyze β-1,3-glucans extracted from natural sources. The process is optimized to achieve high yields and purity of this compound .
化学反応の分析
Types of Reactions: Laminaripentaose primarily undergoes hydrolysis reactions catalyzed by β-1,3-glucanases. It can also participate in glycosylation reactions, where it acts as a donor or acceptor of glucose units.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using β-1,3-glucanases at pH 4.5 to 5.5 and temperatures of 40 to 45°C
Glycosylation: Catalyzed by glycosyltransferases under specific conditions depending on the enzyme used.
Major Products:
Hydrolysis: Predominantly this compound.
Glycosylation: Various oligosaccharides depending on the acceptor molecule.
科学的研究の応用
Laminaripentaose has a wide range of applications in scientific research:
Biochemistry: Used as a substrate to study the activity and specificity of β-1,3-glucanases and other glycoside hydrolases.
Medicine: Investigated for its potential immunomodulatory and anti-fungal properties.
類似化合物との比較
Laminaritetraose: A tetrasaccharide composed of four glucose units linked by β-1,3-glycosidic bonds.
Laminaritriose: A trisaccharide composed of three glucose units linked by β-1,3-glycosidic bonds.
Uniqueness: Laminaripentaose is unique due to its specific pentasaccharide structure, which imparts distinct biochemical properties. Compared to laminaritetraose and laminaritriose, this compound has a higher degree of polymerization, making it more effective in certain applications, such as immunomodulation and anti-fungal activity .
This compound’s unique structure and properties make it a valuable compound for various scientific and industrial applications. Its potential in medicine, particularly in immunomodulation and anti-fungal treatments, highlights its significance in ongoing research and development efforts.
特性
IUPAC Name |
(3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O26/c31-1-6-11(36)16(41)17(42)27(49-6)54-23-13(38)8(3-33)51-29(19(23)44)56-25-15(40)10(5-35)52-30(21(25)46)55-24-14(39)9(4-34)50-28(20(24)45)53-22-12(37)7(2-32)48-26(47)18(22)43/h6-47H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22+,23+,24+,25+,26?,27+,28+,29+,30+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQINGLDFWYORW-IMLBFRLQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O)O[C@H]5[C@@H]([C@H](OC([C@@H]5O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O26 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
828.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
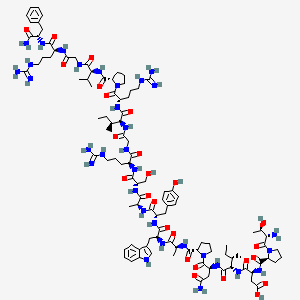
![5-chloro-2-N-[2-methoxy-4-[4-[(4-methylpiperazin-1-yl)methyl]triazol-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine](/img/structure/B3028517.png)
![3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide](/img/structure/B3028518.png)
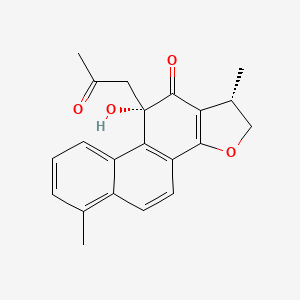
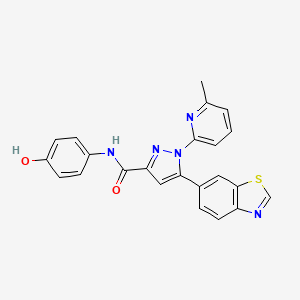
![cyclo[Arg-Gly-Asp-D-Tyr-Lys]](/img/structure/B3028522.png)
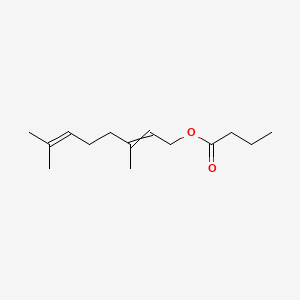
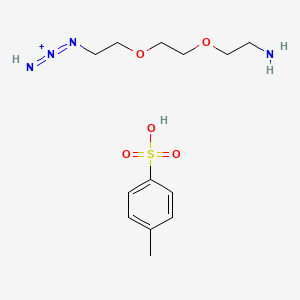
![Ethyl 2-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]acetate](/img/structure/B3028527.png)
